(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery
(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these desirable attributes. The pyrrolidine ring, a ubiquitous motif in a vast array of biologically active compounds, offers a versatile, three-dimensional framework for probing pharmacophore space. When combined with fluorine, the resulting fluorinated pyrrolidines present a unique set of properties that are highly advantageous for the development of novel therapeutics.
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1523530-25-7) is a chiral building block that embodies the synergistic benefits of these two chemical entities. The presence of the fluorine atom can significantly influence the pKa of the neighboring amine, alter metabolic pathways by blocking potential sites of oxidation, and induce specific conformational preferences in the pyrrolidine ring. These modifications can lead to improved target engagement, enhanced cell permeability, and a more favorable pharmacokinetic profile. This technical guide provides an in-depth exploration of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, from its synthesis and characterization to its application as a key intermediate in the generation of next-generation therapeutics.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is essential for its effective utilization in synthetic and analytical workflows.
| Property | Value | Source |
| CAS Number | 1523530-25-7 | |
| Molecular Formula | C₄H₉ClFNO | |
| Molecular Weight | 141.57 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature, keep dry and cool. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, quantified public spectra for this specific compound are limited, data from analogous structures and supplier-provided information confirm its structural integrity. A representative ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals for the pyrrolidine ring protons, with splitting patterns influenced by the fluorine and hydroxyl substituents. The proton attached to the fluorine-bearing carbon would show a large doublet of doublets due to geminal and vicinal coupling with fluorine and adjacent protons.
Based on analogous fluorinated pyrrolidine structures, the following is a representative, though not experimentally verified, summary of expected NMR data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants |
| ¹H NMR | ||
| H-3 | ~4.5 | m |
| H-4 | ~5.0 | dm, J(H,F) ≈ 45-55 Hz |
| H-2, H-5 | ~3.2 - 3.8 | m |
| NH₂⁺ | ~9.0 - 10.5 | br s |
| ¹³C NMR | ||
| C-3 | ~70-75 | d, ²J(C,F) ≈ 15-25 Hz |
| C-4 | ~90-95 | d, ¹J(C,F) ≈ 170-190 Hz |
| C-2, C-5 | ~50-55 | |
| ¹⁹F NMR | ~ -175 to -195 | m |
Note: These are estimated values and will vary depending on the solvent and experimental conditions.
Stereoselective Synthesis: A Representative Protocol
The stereoselective synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol is a critical aspect of its utility, as the specific stereochemistry is often crucial for biological activity. While proprietary synthesis routes are common for such specialized building blocks, a plausible and robust synthetic strategy can be adapted from published methods for closely related 3-fluoro-4-hydroxyprolines.[1] The following protocol is a representative, multi-step synthesis starting from a readily available chiral precursor, N-Boc-4-oxo-L-proline benzyl ester.
Synthetic Workflow Diagram
Caption: Representative synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol HCl.
Step-by-Step Experimental Protocol
Step 1: Electrophilic Fluorination of N-Boc-4-oxo-L-proline benzyl ester
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To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the fluorinated ketone intermediate.
Step 2: Diastereoselective Reduction of the Fluorinated Ketone
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Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol and cool the solution to 0 °C.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Carefully quench the reaction by the dropwise addition of acetone, followed by water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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The diastereomers can be separated at this stage by careful column chromatography to isolate the desired (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester.
Step 3: Deprotection to Yield the Final Product
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Dissolve the isolated (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure.
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Dissolve the resulting crude N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.
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Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) in excess.
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Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to ensure the identity, purity, and stereochemical integrity of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. Due to the lack of a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is often necessary.
Illustrative HPLC Method:
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: ELSD or CAD.
Chiral HPLC
To confirm the enantiomeric purity, a chiral HPLC method is essential.
Illustrative Chiral HPLC Method:
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Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® series).
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Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV at a low wavelength (e.g., 210 nm) if possible, or as described above.
Applications in Drug Discovery and Development
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the fluoro and hydroxyl groups provides key hydrogen bonding interactions and can impart favorable conformational constraints.
Role as a Key Intermediate in Kinase Inhibitors
The pyrrolidine scaffold is frequently employed in the design of inhibitors that target the ATP-binding site of kinases. The hydroxyl and amino groups of (3R,4R)-4-fluoropyrrolidin-3-ol can serve as crucial anchor points for interaction with the hinge region of the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

